

Synthesis of a Remdesivir Methylpropyl Ester Analog: A Technical Guide

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Compound of Interest

Compound Name: *Remdesivir methylpropyl ester analog*

Cat. No.: *B15566526*

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Introduction

Remdesivir (GS-5734) is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity. It is a member of the ProTide (prodrug of a nucleotide) family, which are designed to enhance intracellular delivery of the active nucleoside monophosphate.^{[1][2]} The ProTide technology masks the negative charges of the phosphate group with lipophilic moieties, facilitating cell penetration.^[1] Once inside the cell, these moieties are cleaved by cellular enzymes to release the active nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form.^{[2][3]} The active triphosphate acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.^{[3][4]}

This technical guide details a plausible synthetic route for a specific analog of Remdesivir, where the 2-ethylbutyl ester group of the L-alanine moiety is replaced with a methylpropyl (isobutyl) ester. This modification may influence the drug's pharmacokinetic properties, such as its plasma stability and tissue distribution. The synthesis is presented in three major stages: the preparation of the core nucleoside analog, GS-441524; the synthesis of the phosphoramidate moiety; and the final coupling reaction to yield the target molecule.

Stage 1: Synthesis of the Core Nucleoside Analog (GS-441524)

The synthesis of GS-441524, the parent nucleoside of Remdesivir, is a critical first stage.^[5] A common approach involves the C-glycosylation of a protected ribose derivative with a pyrrolo[2,1-f]^[1]^[6]^[7]triazine base.

Experimental Protocol: Synthesis of GS-441524

A multi-step synthesis starting from a protected ribolactone can be employed.^{[4][8]}

- Bromination of the Heterocycle: Pyrrolo[2,1-f]^[1]^[6]^[7]triazin-4-amine is first brominated to introduce a reactive handle for glycosylation.
- C-Glycosylation: The brominated heterocycle is reacted with a 2,3,5-tri-O-benzyl-D-ribonolactone derivative in the presence of a strong base like n-butyllithium to form the C-C bond between the ribose sugar and the heterocycle.^[4]
- Cyanation: The 1'-hydroxyl group of the resulting nucleoside is converted to a cyano group using a cyanating agent such as trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid.^[4] This 1'-CN group is critical for the antiviral activity.^[9]
- Debenzylation: The benzyl protecting groups on the ribose moiety are removed, typically by treatment with a strong Lewis acid like boron trichloride (BCl₃), to yield GS-441524.^[4]

Data Presentation: Reagents and Conditions for GS-441524 Synthesis

Step	Key Reagents and Solvents	Reaction Conditions	Typical Yield (%)
1. Bromination	Pyrrolo[2,1-f][1][6] [7]triazin-4-amine, N- Bromosuccinimide, Dichloromethane	0°C to room temperature, 2-4 hours	85-95
2. C-Glycosylation	Brominated heterocycle, 2,3,5-tri- O-benzyl-D- ribonolactone, n-BuLi, THF	-78°C, 2-3 hours	30-40
3. Cyanation	Glycosylated intermediate, TMSCN, BF3·Et2O, Dichloromethane	-78°C to 0°C, 1-2 hours	55-65
4. Debenzylation	1'-cyano intermediate, BCl3, Dichloromethane	-78°C to -20°C, 2-4 hours	70-80

Stage 2: Synthesis of the Phosphoramidate Moiety

The synthesis of the phosphoramidate moiety involves the preparation of L-alanine methylpropyl ester, followed by its reaction with a phosphorus oxychloride derivative and a phenol.

Experimental Protocol: Synthesis of the Phosphoramidate Moiety

- Esterification of L-alanine: L-alanine is reacted with methylpropanol (isobutanol) in the presence of an acid catalyst (e.g., thionyl chloride or a solid acid catalyst) to form L-alanine methylpropyl ester. The product is typically isolated as the hydrochloride salt.
- Formation of the Phosphoramidate: Phenyl phosphorodichloride is prepared by reacting phenol with phosphorus oxychloride.^[10] This is then reacted sequentially with L-alanine

methylpropyl ester hydrochloride in the presence of a base (e.g., triethylamine) and then with a second nucleophile if required, or directly used in the next step. A common method for ProTide synthesis involves the use of a phosphoramidite intermediate which is then coupled with the nucleoside.[6]

Data Presentation: Reagents and Conditions for Phosphoramidate Moiety Synthesis

Step	Key Reagents and Solvents	Reaction Conditions	Typical Yield (%)
1. Esterification	L-alanine, Methylpropanol, Thionyl Chloride	0°C to 40°C, 24 hours	90-95
2. Phosphoramidate Formation	Phenyl phosphorodichloridate, , L-alanine methylpropyl ester HCl, Triethylamine, Dichloromethane	0°C to room temperature, 4-6 hours	60-70

Stage 3: Final Coupling and Deprotection

The final stage involves the coupling of the phosphoramidate moiety with the free 5'-hydroxyl group of GS-441524.

Experimental Protocol: Synthesis of Remdesivir Methylpropyl Ester Analog

- Coupling Reaction: GS-441524 is reacted with the prepared phosphoramidate reagent in an anhydrous solvent such as trimethyl phosphate in the presence of an activating agent like N-methylimidazole. This reaction forms the desired phosphoramidate linkage at the 5'-position of the ribose.
- Purification: The final product is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate the desired

diastereomer.

Data Presentation: Reagents and Conditions for Final Coupling

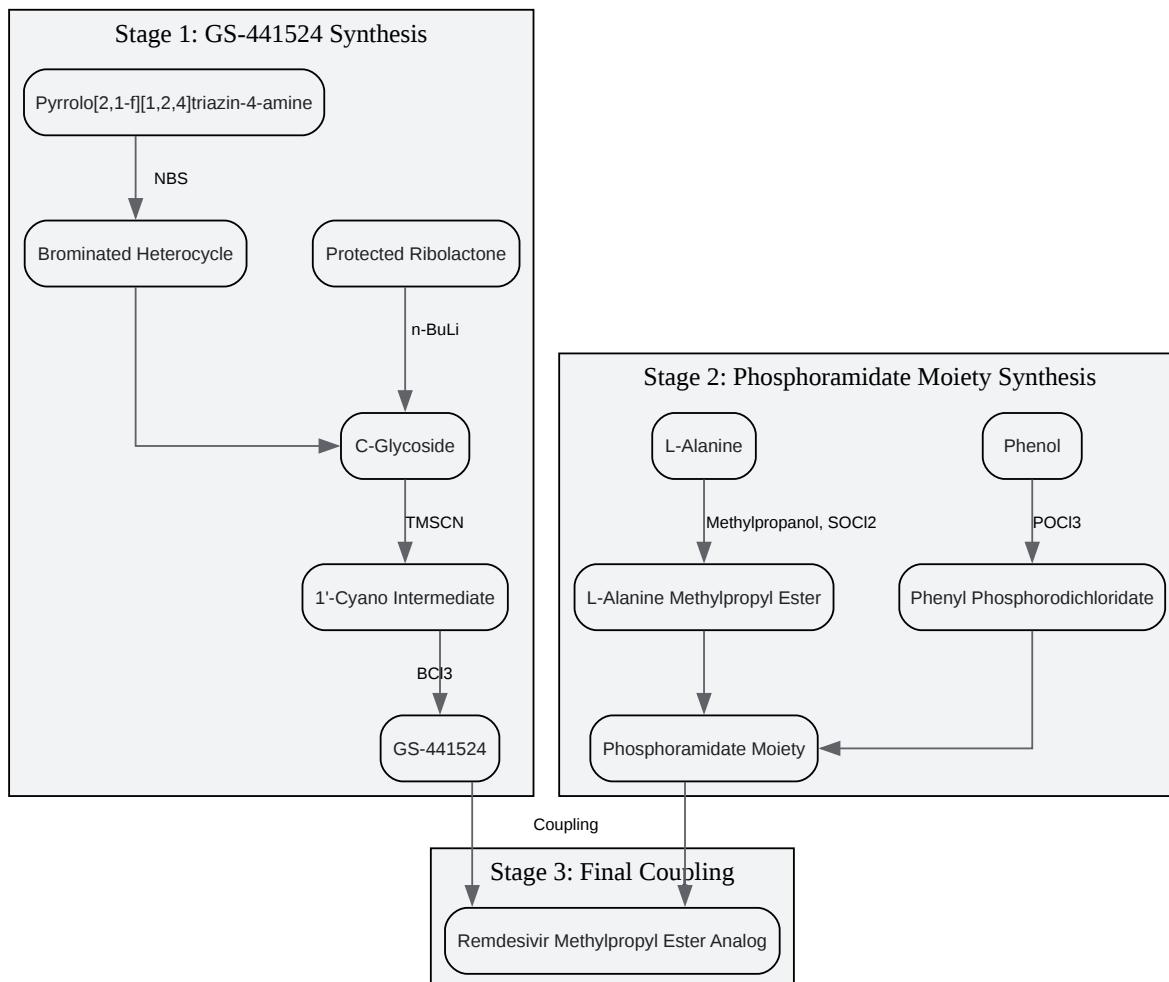
Step	Key Reagents and Solvents	Reaction Conditions	Typical Yield (%)
1. Coupling	GS-441524, Phosphoramidate reagent, N- Methylimidazole, Trimethyl phosphate	0°C to room temperature, 12-24 hours	20-30
2. Purification	Crude product, Acetonitrile/Water gradient, C18 column	RP-HPLC	>98% purity

Characterization Data

Compound	Chemical Formula	Molecular Weight (g/mol)
GS-441524	C12H13N5O4	291.26
L-alanine methylpropyl ester HCl	C7H16ClNO2	181.66
Remdesivir Methylpropyl Ester Analog	C25H31N6O8P	574.52

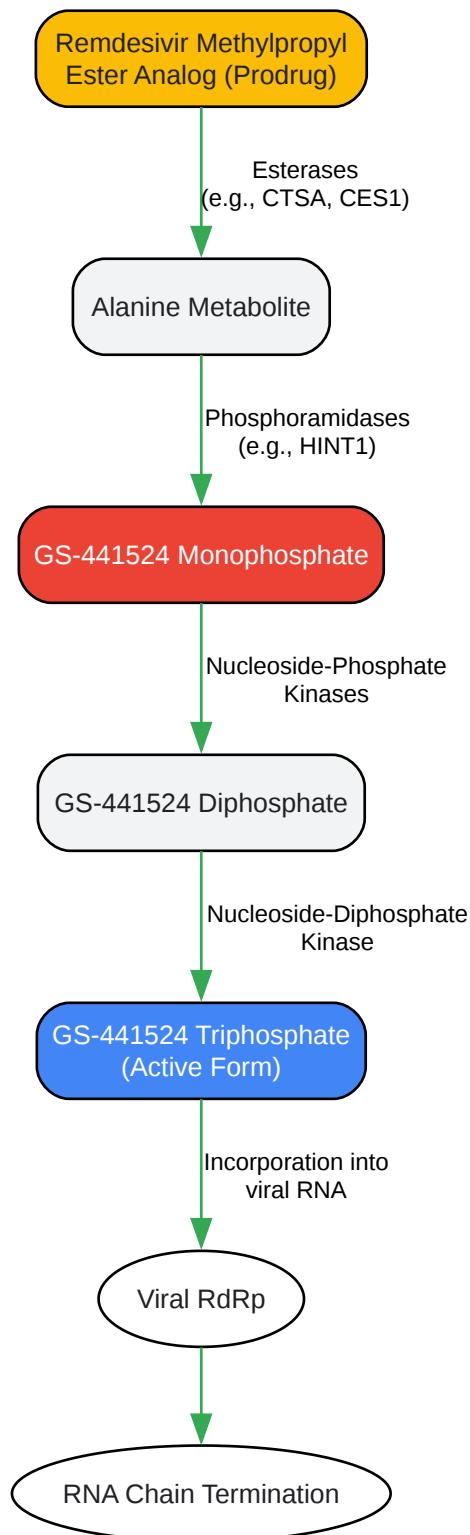
Visualizations

Synthetic Workflow

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Caption: Overall synthetic workflow for the **Remdesivir methylpropyl ester analog**.

Intracellular Activation Pathway



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Caption: Intracellular activation pathway of the **Remdesivir methylpropyl ester analog**.

Conclusion

The synthesis of the **Remdesivir methylpropyl ester analog** follows the established ProTide strategy, which is a versatile method for producing nucleoside phosphoramidate prodrugs. The described multi-step synthesis, while complex, relies on well-characterized chemical transformations. The successful synthesis and purification of this analog would enable further investigation into its pharmacokinetic profile and antiviral efficacy, contributing to the broader understanding of structure-activity relationships within this important class of antiviral agents.

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